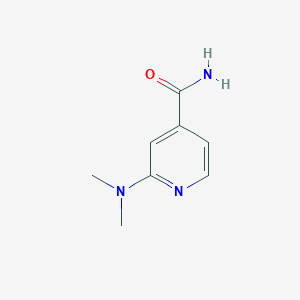

2-(Dimethylamino)pyridine-4-carboxamide

Description

2-(Dimethylamino)pyridine-4-carboxamide is a pyridine derivative featuring a dimethylamino group at position 2 and a carboxamide moiety at position 4. This compound likely serves as a key intermediate in pharmaceuticals or agrochemicals, given the prevalence of similar pyridinecarboxamides in drug discovery (e.g., kinase inhibitors or receptor modulators) .

Properties

IUPAC Name |

2-(dimethylamino)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11(2)7-5-6(8(9)12)3-4-10-7/h3-5H,1-2H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTIHXGTNNHBPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)pyridine-4-carboxamide typically involves the reaction of 4-dimethylaminopyridine with carboxylic acid derivatives. One common method includes the use of dicyclohexyl carbodiimide (DCC) as a coupling agent in the presence of 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)pyridine-4-carboxamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The dimethylamino group enhances the nucleophilicity of the compound, making it a good candidate for nucleophilic substitution reactions.

Acylation and Esterification: It acts as a catalyst in acylation and esterification reactions, facilitating the formation of esters and amides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its catalytic applications.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents.

Acylation and Esterification: Reagents such as acetic anhydride and carboxylic acids are used, often in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions include substituted pyridine derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Dimethylamino)pyridine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterifications and acylations.

Biology: The compound is employed in the synthesis of biologically active molecules, such as peptides and nucleotides.

Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)pyridine-4-carboxamide primarily involves its role as a nucleophilic catalyst. The dimethylamino group donates electron density to the pyridine ring, enhancing the nucleophilicity of the nitrogen atom. This allows the compound to effectively participate in nucleophilic substitution and acylation reactions. The molecular targets and pathways involved include the activation of carboxylic acids and alcohols, facilitating the formation of esters and amides .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: Pyridine-4-carboxamide derivatives (target compound) exhibit distinct electronic profiles compared to pyridine-2-carboxamides (e.g., ).

- Substituent Effects: The dimethylamino group at position 2 in the target compound likely increases electron density on the pyridine ring, improving solubility in polar solvents compared to chloro or methoxy substituents (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid in ) .

Reactivity and Application Comparisons

Table 2: Reactivity in Polymerization Systems ()

| Amine Co-initiator | Degree of Conversion (With DPI) | Physical Properties (Flexural Strength) |

|---|---|---|

| Ethyl 4-(dimethylamino) benzoate | High | Superior |

| 2-(Dimethylamino)ethyl methacrylate | Moderate (Enhanced by DPI) | Inferior (Improved with higher amine) |

Insights :

- The dimethylamino group in ethyl 4-(dimethylamino) benzoate exhibits higher reactivity than methacrylate-based amines, suggesting that the target compound’s dimethylamino-pyridine scaffold may similarly enhance reactivity in catalytic or polymerization applications .

Pharmacological Potential of Pyridinecarboxamides

- BI 605906 (): A thieno[2,3-b]pyridine-2-carboxamide with a molecular weight of 432.51.

- JNJ-47965567 (): A 3-pyridinecarboxamide with a phenylthio group, highlighting the role of sulfur in modulating bioavailability. The target compound’s lack of sulfur may reduce toxicity but limit membrane permeability .

Research Findings and Limitations

- Synthetic Challenges: The synthesis of 2-(dimethylamino)pyridine-4-carboxamide derivatives (e.g., ) often requires coupling agents like EDC·HCl and HOBt, with yields influenced by steric hindrance from the dimethylamino group .

- Data Gaps: Exact physicochemical data (e.g., solubility, logP) for the target compound are absent in the evidence. Predictions based on analogs suggest moderate water solubility (~1–10 mg/mL) due to the polar carboxamide and dimethylamino groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.